N-(3-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Remediation of Organic Pollutants
The utilization of enzymes in conjunction with redox mediators has shown promising results in the degradation of recalcitrant organic pollutants found in industrial wastewater. These complex compounds are transformed or degraded more efficiently when treated with enzymes such as laccases, lignin peroxidases, and manganese peroxidases, in the presence of redox mediators. This combined enzymatic-redox mediator system has been suggested to significantly enhance the substrate range and efficiency of degradation, marking a crucial advancement in environmental remediation technologies. The study emphasizes the potential role of this approach in addressing the challenges posed by aromatic compounds in industrial effluents, hinting at a sustainable and effective solution for wastewater treatment (Husain & Husain, 2007).
Antioxidant Activity Determination
Research into antioxidants and their critical role across various fields, including food engineering and medicine, has led to the development of numerous analytical methods to assess antioxidant activity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are essential for understanding the effectiveness of antioxidants in neutralizing free radicals. The comprehensive review of these methodologies provides insights into their mechanisms, applicability, and the advantages and disadvantages they present. This body of work is instrumental in evaluating the antioxidant capacity of complex samples, offering a valuable resource for future antioxidant analysis (Munteanu & Apetrei, 2021).
Enzyme Inhibitor Studies for Therapeutic Applications
The exploration of AKR1C3 inhibitors highlights significant progress in targeting hormonal and hormonal-independent malignancies. By inhibiting AKR1C3, a key enzyme in steroid hormone synthesis and prostaglandin metabolism, these inhibitors present a novel therapeutic approach, especially for conditions such as castration-resistant prostate cancer and acute myeloid leukemia. The patent review on AKR1C3 inhibitors underscores the diversity of chemical classes explored for this purpose, emphasizing the potential of these inhibitors in clinical settings. This research points to the importance of further preclinical optimization to assess their benefits fully in human diseases (Penning, 2017).
Water Pollution and Treatment Strategies
A critical review on the contamination and removal of sulfamethoxazole from water underscores the challenges posed by persistent organic pollutants and highlights the effectiveness of cleaner technologies such as adsorption and advanced oxidation processes (AOPs) in addressing these issues. This comprehensive examination of current and future perspectives on water treatment technologies emphasizes the need for sustainable development and economic feasibility in industrial applications. The findings suggest that combining enzyme-redox mediator systems with traditional treatment methods could provide a more effective and environmentally friendly approach to mitigating water pollution (Prasannamedha & Kumar, 2020).
Mechanism of Action
Target of Action
The primary targets of the compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide, also known as N-(3-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, are yet to be identified .
Biochemical Pathways
The biochemical pathways affected by 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide are currently unknown .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-10-7-8-17(14-19)16-22-21(24)15-18-9-5-6-13-23(18)28(25,26)20-11-3-2-4-12-20/h2-4,7-8,10-12,14,18H,5-6,9,13,15-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWELVFMKCOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.